molecular formula C20H16O3 B12753215 Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- CAS No. 123769-43-7

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl-

Katalognummer: B12753215
CAS-Nummer: 123769-43-7
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: FBSZULXZPXLAOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl with 2-naphthalenylmethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl (phenyl)methanone
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)-

Uniqueness

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a naphthalene moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

123769-43-7

Molekularformel

C20H16O3

Molekulargewicht

304.3 g/mol

IUPAC-Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(naphthalen-2-yl)methanone

InChI

InChI=1S/C20H16O3/c21-20(16-7-6-14-4-1-2-5-15(14)12-16)17-8-9-18-19(13-17)23-11-3-10-22-18/h1-2,4-9,12-13H,3,10-11H2

InChI-Schlüssel

FBSZULXZPXLAOG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4C=C3)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.